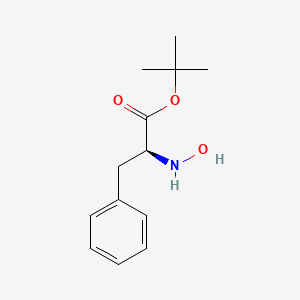

tert-Butyl hydroxyphenylalaninate

Description

The compound tert-butyl hydroxyphenylalaninate is an ester derivative of hydroxyphenylalanine, where the tert-butyl group replaces the hydroxyl proton of the carboxylic acid moiety. Such modifications are commonly employed in medicinal chemistry to improve pharmacokinetic properties, such as membrane permeability and metabolic resistance .

Properties

IUPAC Name |

tert-butyl (2S)-2-(hydroxyamino)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)11(14-16)9-10-7-5-4-6-8-10/h4-8,11,14,16H,9H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKCSSWTIDGQIS-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl hydroxyphenylalaninate can be synthesized through several methods. One common approach involves the esterification of phenylalanine with tert-butanol in the presence of an acid catalyst. The reaction typically uses anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents to facilitate the esterification process . The reaction conditions often involve refluxing the mixture to achieve the desired product in good yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of flammable and hazardous reagents like tert-butanol and boron trifluoride diethyl etherate.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hydroxyphenylalaninate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used to substitute the tert-butyl group, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Tert-Butyl hydroxyphenylalaninate is derived from phenylalanine, an essential amino acid. Its molecular formula is C13H19NO3, featuring a tert-butyl group and a hydroxy group attached to the phenylalanine backbone. This structure enhances its stability and reactivity in various chemical reactions.

Scientific Research Applications

1. Organic Synthesis

- This compound serves as a crucial building block in organic synthesis. It is utilized as a precursor for synthesizing more complex organic molecules.

2. Biochemical Studies

- The compound is studied for its role in biochemical pathways, particularly as a model compound for understanding enzyme-substrate interactions. This application is vital for elucidating metabolic processes and developing enzyme inhibitors.

3. Pharmaceutical Applications

- Ongoing research explores the therapeutic potential of this compound, particularly its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, making this compound a candidate for further investigation in neuroprotection and other therapeutic areas.

4. Industrial Uses

- In the industrial sector, this compound is employed in the synthesis of pharmaceuticals and fine chemicals. Its properties make it suitable for stabilizing formulations against degradation.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound in various biological systems. Results indicated that the compound effectively mitigated oxidative stress by enhancing the activity of antioxidant enzymes, suggesting its potential role in therapeutic applications against diseases associated with oxidative damage .

Case Study 2: Enzyme Interaction

Research focused on how this compound interacts with specific enzymes involved in metabolic pathways. The findings demonstrated that this compound could act as an inhibitor for certain enzymes, providing insights into its potential use in drug development aimed at regulating metabolic disorders .

Data Table: Applications Summary

| Application Area | Description | Potential Impact |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Facilitates the development of new chemical entities |

| Biochemical Studies | Model compound for enzyme-substrate interactions | Enhances understanding of metabolic processes |

| Pharmaceutical Research | Investigating antioxidant properties and neuroprotective effects | Potential therapeutic applications in neurodegenerative diseases |

| Industrial Chemistry | Used in pharmaceuticals and fine chemicals production | Improves product stability and efficacy |

Mechanism of Action

The mechanism of action of tert-butyl hydroxyphenylalaninate involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound can activate the nuclear factor erythroid 2-related factor (Nrf2) pathway, which enhances the expression of antioxidant enzymes and reduces inflammation . Additionally, it can inhibit the activity of nuclear factor kappa-B (NF-κB), further contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Pharmacokinetic Studies : While this compound’s analogs (e.g., tert-butyl alcohol) have well-documented absorption and metabolism profiles , specific data for hydroxyphenylalaninate derivatives are lacking in the provided evidence.

- Ecological Impact: No ecological data are available for this compound, though tert-butyl alcohol is noted for low environmental persistence .

Recommendations for Future Research :

- Conduct hydrolysis kinetics studies under physiological conditions.

- Evaluate acute and chronic toxicity profiles using standardized assays.

- Explore applications in peptide-based drug delivery systems.

Biological Activity

tert-Butyl hydroxyphenylalaninate (TBHA) is a synthetic antioxidant commonly used in various industrial applications, particularly in food preservation and cosmetics. This compound is part of a broader class of tert-butyl phenolic antioxidants (TBP-AOs), which are recognized for their ability to inhibit oxidative processes. Understanding the biological activity of TBHA is critical for assessing its safety and efficacy in consumer products as well as its potential therapeutic applications.

Antioxidant Properties

TBHA exhibits significant antioxidant activity, which is central to its application in preventing oxidative damage in biological systems. The mechanism of action primarily involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage. This property is particularly beneficial in mitigating oxidative stress-related diseases.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of TBHA and its oxidation products. For instance, tert-butylhydroquinone (TBHQ) , a related compound, has demonstrated notable antibacterial effects against Staphylococcus aureus . The mode of action involves disrupting bacterial membrane integrity without causing lysis, making it a potential candidate for antimicrobial applications in healthcare settings .

Anti-inflammatory Effects

Research indicates that TBHA and its derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and COX-2. This effect suggests potential therapeutic uses in inflammatory diseases .

Neuroprotective Potential

Some studies have explored the neuroprotective effects of TBHA derivatives, particularly against oxidative stress-induced neuronal damage. For instance, certain TBP-AOs have shown promise in reducing glutamate-induced toxicity in neuronal cells, indicating their potential utility in neurodegenerative disorders .

Study 1: Antibacterial Efficacy of TBHQ

A study conducted on TBHQ revealed that it could significantly reduce the viability of S. aureus at concentrations as low as 8 mg/L, with complete eradication of biofilms at higher concentrations. The study emphasized the importance of oxidation in enhancing the antibacterial activity of TBHQ, as its non-oxidized form lacked efficacy .

Study 2: Anti-inflammatory Mechanisms

In another investigation, combinations of TBHA with other antioxidants were tested for their anti-inflammatory effects on RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). The results indicated that these combinations could effectively downregulate inflammatory gene expression, suggesting a synergistic effect that enhances their therapeutic potential .

Table 1: Biological Activities of this compound and Related Compounds

Table 2: Concentration-Dependent Effects of TBHQ on S. aureus

| Concentration (mg/L) | Effect on Viability | Biofilm Eradication |

|---|---|---|

| 8 | >4 log10 drop | No |

| 16 | Significant reduction | Yes |

| 32 | Complete eradication | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.